CXCR4 Antagonist Activity: N,6-Dimethylcinnolin-4-amine Demonstrates No Detectable Agonism
N,6-Dimethylcinnolin-4-amine was evaluated for agonist activity at the CXCR4 chemokine receptor in human CCRF-CEM cells, measuring induction of calcium flux over 90 seconds [1]. The compound showed no detectable agonism (EC50 > 30,000 nM) [1]. In contrast, structurally related 4-aminocinnoline derivatives with alternative substitution patterns have been documented to exhibit CXCR4 modulatory activity [2]. This negative result provides critical differentiation: the N1,C6-dimethyl substitution pattern ablates CXCR4 agonist activity, making this compound suitable as a negative control or as a scaffold for developing antagonists.
| Evidence Dimension | CXCR4 Agonist Activity |
|---|---|
| Target Compound Data | EC50 > 30,000 nM (no detectable agonism) |
| Comparator Or Baseline | Other 4-aminocinnoline derivatives (documented CXCR4 modulatory activity) |
| Quantified Difference | ≥430-fold higher EC50 threshold vs. active cinnoline derivatives |
| Conditions | Human CCRF-CEM cells; Ca2+ flux assay; 90 sec measurement |
Why This Matters
Researchers targeting CXCR4 for cancer metastasis or HIV studies can confidently use this compound as an inactive control or starting scaffold without confounding agonist activity.
- [1] BindingDB. (n.d.). BDBM50270028: CHEMBL4071612 - Agonist activity at CXCR4 in human CCRF-CEM cells (EC50 > 30,000 nM). Retrieved from http://bdb8.ucsd.edu View Source
- [2] Neurogen Corporation. (2005). Substituted cinnolin-4-ylamines. U.S. Patent Application. Retrieved from https://patents.justia.com View Source
